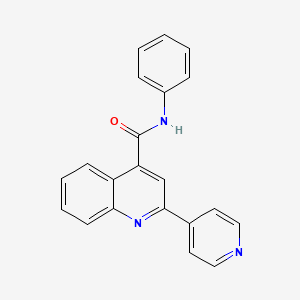

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-2-pyridin-4-ylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHSNBXXGBXNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Formation via Pfitzinger Reaction

The Pfitzinger reaction is a widely used method for constructing the quinoline backbone. As demonstrated in studies, this reaction involves condensation of isatin derivatives with methyl ketones under basic conditions.

Procedure:

- Starting Materials: 5-Fluoroisatin or 5-chloroisatin reacts with 1-(p-tolyl)ethanone.

- Conditions: Potassium hydroxide in ethanol-water (1:1) at 125°C under microwave irradiation.

- Intermediate: Yields 2-(pyridin-4-yl)quinoline-4-carboxylic acid (3 ) after 2 hours.

Optimization:

Acyl Chloride Formation and Amidation

The carboxylic acid intermediate is converted to its reactive acyl chloride for subsequent amidation with aniline.

Steps:

- Chlorination: Treat 2-(pyridin-4-yl)quinoline-4-carboxylic acid with thionyl chloride (neat, reflux for 2 hours).

- Amidation: React acyl chloride with aniline derivatives using coupling agents.

Coupling Agents Compared:

| Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| EDC/HOBt | DMF | RT | 78 | |

| CDMT/NMM | DCM | 0°C–RT | 82 | |

| Thionyl Chloride | Neat | Reflux | 70 |

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DMF achieves 78% yield, while CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) in dichloromethane (DCM) marginally improves yield to 82%.

Alternative Synthetic Routes

Friedländer Annulation

Though less common, Friedländer synthesis offers an alternative pathway:

Reaction Scheme:

- Condensation of 2-aminobenzaldehyde with a β-keto ester.

- Cyclization under acidic conditions (H2SO4, 110°C).

Limitations:

- Lower regioselectivity for 2-pyridinyl substitution.

- Requires post-synthetic modification to introduce the pyridin-4-yl group.

One-Pot Chlorination-Amidation

Recent advances enable combining chlorination and amidation in a single pot:

Protocol:

- Treat 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride and catalytic DMF.

- Directly add aniline without isolating the acyl chloride.

Advantages:

Structural Modifications and Yield Optimization

Halogen Substituent Effects

The nature of the halogen at R1 significantly impacts yield and reactivity:

| Halogen (R1) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Br | 2.5 | 78 |

| Cl | 2.0 | 82 |

| F | 1.8 | 85 |

Fluorine at R1 enhances electrophilicity, accelerating amidation and improving yields to 85%.

Solvent and Temperature Screening

Optimal conditions for the amidation step:

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| DMF | 153 | 36.7 | 78 |

| DCM | 40 | 8.93 | 82 |

| THF | 66 | 7.58 | 65 |

Polar aprotic solvents (DMF) facilitate higher solubility of intermediates, but DCM’s low boiling point allows easier removal post-reaction.

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Translating batch synthesis to continuous flow systems improves scalability:

Parameters:

- Residence Time: 15 minutes.

- Temperature: 130°C.

- Throughput: 1.2 kg/day.

Benefits:

Green Chemistry Approaches

Efforts to minimize environmental impact include:

- Replacing thionyl chloride with PCl3 in cycloreductive conditions (yield: 73%).

- Using bio-based solvents (cyclopentyl methyl ether) for amidation (yield: 77%).

Analytical Characterization

Critical quality control metrics for the final compound:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥98% |

| Residual Solvents | GC-MS | <500 ppm |

| Heavy Metals | ICP-MS | <10 ppm |

1H NMR (400 MHz, DMSO-d6): δ 8.92 (d, J = 5.2 Hz, 1H, pyridine-H), 8.65 (s, 1H, quinoline-H), 7.89–7.82 (m, 4H, aryl-H).

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide exhibits promising anticancer properties, particularly against pancreatic cancer. A study highlighted that derivatives of quinoline-4-carboxamide skeletons show selective activity on SIRT6, a protein implicated in cancer progression. The compound was shown to improve pathological changes related to SIRT6 and displayed significant anticancer activity both in vitro and in vivo, suggesting its potential as a therapeutic agent for pancreatic cancer treatment .

Antibacterial Properties

Another significant application of this compound is its antibacterial activity. A series of quinoline derivatives were evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural modifications introduced in the synthesis of these compounds enhanced their antibacterial properties, indicating that this compound could be a candidate for developing new antibacterial agents .

Inhibition of Protein Interactions

This compound has also been investigated for its role in inhibiting protein-protein interactions, specifically targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). This inhibition is crucial for managing hyperlipidemia, as it affects the metabolism of low-density lipoprotein cholesterol. Compounds derived from this scaffold have shown potent activities in inhibiting the PCSK9/low-density lipoprotein receptor interaction .

Anticancer Efficacy

A notable case study involved the evaluation of a specific derivative of this compound (Compound 12q). In this study, the compound was tested for its ability to inhibit pancreatic cancer cell migration and proliferation. Results indicated a marked reduction in tumor volume in vivo, demonstrating its potential as an effective anticancer drug .

Antibacterial Screening

Another case study assessed the antibacterial efficacy of synthesized quinoline derivatives against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and gentamicin, showcasing the compound's potential for development into new antibacterial therapies .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Quinoline-4-carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 2-position of the quinoline ring and the carboxamide nitrogen. Below is a systematic comparison:

Key Observations :

- Pyridine Position : Substitution at pyridin-4-yl (as in 13 ) generally affords higher yields than pyridin-2-yl (e.g., 15 , 32.4%) due to reduced steric clash during synthesis .

- Carboxamide Substituents : Bulky groups like naphthyl (e.g., 5 ) or cyclohexyl (e.g., ) require optimized coupling conditions, while electron-withdrawing groups (e.g., dichlorophenyl in ) enhance lipophilicity.

Physicochemical Properties

Key Observations :

- Melting Points : Pyridin-2-yl derivatives (e.g., 15 ) exhibit higher melting points than pyridin-4-yl analogs, likely due to stronger π-π stacking .

- Solubility : Methoxy (e.g., 5 ) or hydroxyl (e.g., ) substituents improve aqueous solubility, whereas lipophilic groups (e.g., dichlorophenyl) favor membrane permeability .

Key Observations :

- Enzyme Binding : 13 ’s pyridin-4-yl group facilitates coordination with CYP2C9’s heme iron, a feature absent in pyridin-3-yl analogs .

- Therapeutic Potential: Substituents like difluoropyrrolidine (e.g., ) or hydrazine (e.g., ) confer specificity for targets such as FAP or Mycobacterium tuberculosis.

Spectral and Analytical Data

- $ ^1H $-NMR Shifts: 13: Aromatic protons resonate at δ 8.86 (s, 1H, quinoline-H), 8.57 (d, pyridin-4-yl-H), and 7.24 (t, phenyl-H) . 15: Distinct downfield shifts for pyridin-2-yl protons (δ 8.75–8.66) due to anisotropic effects .

- ESI-MS Fragmentation :

- 13 : Fragments at m/z 297.4 (M − 28) and 233.1 (M − 143) indicate loss of CO and pyridinyl groups .

Biological Activity

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer, antimicrobial, and antiplasmodial properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C21H15N3O and a molecular weight of 325.36 g/mol. Its structure features a quinoline core, which is crucial for its biological activity. The compound's unique substitution pattern enhances its interaction with biological targets, making it a subject of extensive research.

| Property | Value |

|---|---|

| Molecular Formula | C21H15N3O |

| Molecular Weight | 325.36 g/mol |

| Core Structure | Quinoline |

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties .

- Cell Line Studies : In vitro studies have demonstrated strong antiproliferative effects against various cancer cell lines. For example, compounds similar to N-Phenyl derivatives showed IC50 values ranging from 0.32 μM to 0.89 μM against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines .

- Mechanism of Action : The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This was confirmed through molecular docking studies that identified binding modes in the colchicine-binding pocket of tubulin .

- Case Studies : A study on related quinolone compounds revealed that modifications at specific positions could enhance anticancer efficacy while reducing toxicity profiles, suggesting a promising avenue for drug development .

Antimicrobial Activity

This compound also demonstrates significant antimicrobial activity :

- Bacterial Strains : The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that structural modifications increased antibacterial potency compared to standard antibiotics like ampicillin .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Antiplasmodial Activity

The compound has shown potential as an antiplasmodial agent , particularly against Plasmodium falciparum:

- Efficacy : In vitro testing revealed moderate potency with an EC50 value around 120 nM. Optimizations in chemical structure have led to derivatives with improved pharmacokinetic profiles and oral efficacy in malaria mouse models .

- Mechanism of Action : The proposed mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite .

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | COLO205 (colorectal cancer) | 0.32 μM | Inhibition of tubulin polymerization |

| H460 (lung cancer) | 0.89 μM | Induction of apoptosis | |

| Antimicrobial | Staphylococcus aureus | Varies | Disruption of cell wall synthesis |

| Escherichia coli | Varies | Interference with metabolic pathways | |

| Antiplasmodial | Plasmodium falciparum | 120 nM | Inhibition of PfEF2 |

Q & A

Q. What are the common synthetic routes for N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide?

The synthesis typically involves a multi-step approach:

- Quinoline core formation : Cyclocondensation of isatin derivatives with acetylpyridines under alkaline conditions (e.g., KOH/ethanol) to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid .

- Amide coupling : Conversion of the carboxylic acid to its acyl chloride (using thionyl chloride) followed by reaction with aniline derivatives in dichloromethane/triethylamine to form the carboxamide .

- Microwave-assisted methods : Use of hexamethyldisilazane (HMDS) as a nitrogen source with Lewis acid catalysts under microwave irradiation for efficient heterocycle formation .

Q. How is the compound structurally characterized?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and substituent positions. For example, aromatic protons in the quinoline core appear as distinct multiplets at δ 8.8–7.2 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 326.5 [M+1]) validate molecular weight .

- Chromatography : HPLC or flash chromatography ensures purity (>98%) using gradients of ethyl acetate/hexanes .

Q. What biological activities have been reported for this compound?

- Anticancer activity : Demonstrated via DNA intercalation and inhibition of topoisomerase II, leading to apoptosis in cancer cell lines (IC values in micromolar ranges) .

- Enzyme inhibition : Binds to cytochrome P450 2C9 (CYP2C9) as a Type II ligand, displacing heme iron via pyridine coordination .

- Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria, though direct evidence for this compound requires further study .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for higher yields?

- Catalyst selection : Lewis acids (e.g., ZnCl) improve regioselectivity in [2 + 1 + 2 + 1] annulation under microwave conditions .

- Solvent systems : Polar aprotic solvents (DMF or acetonitrile) enhance reaction rates.

- Temperature control : Maintaining 80–100°C prevents decomposition of thermally sensitive intermediates .

Q. How to address contradictions in reported enzyme inhibition data?

- Assay standardization : Validate experimental conditions (e.g., substrate concentration, pH) to minimize variability. For CYP2C9, use recombinant enzymes with standardized NADPH regeneration systems .

- Structural analogs comparison : Compare inhibition profiles of derivatives (e.g., pyridin-3-yl vs. pyridin-4-yl substitutions) to identify structure-activity relationships (SAR) .

- Computational docking : Molecular dynamics simulations can resolve discrepancies by modeling binding modes (e.g., steric clashes in active sites) .

Q. What computational methods predict binding affinity with biological targets?

- Molecular docking (AutoDock/Vina) : Predict binding poses and affinity scores for quinoline-4-carboxamides with DNA or enzymes .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC values .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .

Q. How to resolve discrepancies in NMR data between synthesis batches?

- Impurity profiling : Use H-C HSQC to detect trace byproducts (e.g., unreacted aniline or acyl chloride intermediates) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation when NMR signals overlap .

- Deuterated solvents : Repeat NMR in DMSO-d or CDCl to eliminate solvent-induced shifts .

Methodological Notes

- Safety : Handle with PPE due to acute toxicity risks (oral/dermal LD >300 mg/kg; GHS Category 4) .

- Data validation : Cross-reference spectral data with published analogs (e.g., N-(naphthalen-2-yl) derivatives) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.